N,N'-diethyl-1,3,4-thiadiazole-2,5-diamine

Description

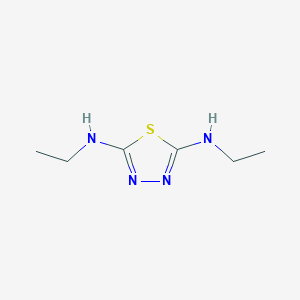

2-N,5-N-diethyl-1,3,4-thiadiazole-2,5-diamine is a chemical compound with the molecular formula C6H12N4S It belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure

Properties

CAS No. |

59173-71-6 |

|---|---|

Molecular Formula |

C6H12N4S |

Molecular Weight |

172.25 g/mol |

IUPAC Name |

2-N,5-N-diethyl-1,3,4-thiadiazole-2,5-diamine |

InChI |

InChI=1S/C6H12N4S/c1-3-7-5-9-10-6(11-5)8-4-2/h3-4H2,1-2H3,(H,7,9)(H,8,10) |

InChI Key |

PYPGTBRGXXKPCX-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NN=C(S1)NCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-N,5-N-diethyl-1,3,4-thiadiazole-2,5-diamine typically involves the reaction of diethylamine with thiocyanate salts under specific conditions. One common method is the cyclization of diethylthiourea with hydrazine hydrate in the presence of an acid catalyst. The reaction is usually carried out at elevated temperatures and under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production volume and the specific requirements of the synthesis process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-N,5-N-diethyl-1,3,4-thiadiazole-2,5-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: : Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound

Scientific Research Applications

2-N,5-N-diethyl-1,3,4-thiadiazole-2,5-diamine has been studied for its applications in various scientific fields:

Chemistry: : It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: : The compound has been investigated for its antimicrobial and antifungal properties.

Medicine: : It has shown potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and inflammation.

Industry: : It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-N,5-N-diethyl-1,3,4-thiadiazole-2,5-diamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to its biological activity. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

2-N,5-N-diethyl-1,3,4-thiadiazole-2,5-diamine is structurally similar to other thiadiazole derivatives, such as 2,5-dimethyl-1,3,4-thiadiazole and 2,5-diethyl-1,3,4-thiadiazole. These compounds share the thiadiazole ring structure but differ in their substituents, which can affect their chemical properties and biological activities. The uniqueness of 2-N,5-N-diethyl-1,3,4-thiadiazole-2,5-diamine lies in its specific combination of ethyl groups, which may confer distinct advantages in certain applications.

List of Similar Compounds

2,5-Dimethyl-1,3,4-thiadiazole

2,5-Diethyl-1,3,4-thiadiazole

2,5-Diphenyl-1,3,4-thiadiazole

2,5-Diisopropyl-1,3,4-thiadiazole

Q & A

Basic: What are the established synthetic routes for N,N'-diethyl-1,3,4-thiadiazole-2,5-diamine, and how do reaction conditions influence yield?

Methodological Answer:

this compound can be synthesized via cyclization reactions involving hydrazinecarbothioamide derivatives and electrophilic reagents. For example, analogous thiadiazole compounds (e.g., N,N'-diphenyl derivatives) are formed by reacting hydrazinecarbothioamides with brominated ketones in solvents like ethanol or acetonitrile under reflux (60–80°C), with triethylamine as a catalyst . Key factors include:

- Reagent stoichiometry : Excess brominated ketone enhances cyclization efficiency.

- Temperature control : Reflux conditions (≥80°C) promote ring closure but may require inert atmospheres to prevent decomposition.

- Catalyst role : Triethylamine neutralizes HBr byproducts, accelerating thiadiazole formation .

Yield optimization requires monitoring via TLC and adjusting reaction times (typically 3–6 hours) .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

Structural validation employs:

- ¹H/¹³C NMR : Amino protons (NH) appear as broad singlets (~δ 5.5–6.5 ppm), while ethyl groups show triplet/multiplet patterns (δ 1.2–1.4 ppm for CH₃, δ 3.3–3.5 ppm for CH₂) .

- IR spectroscopy : N-H stretching (3200–3400 cm⁻¹) and C-S vibrations (650–750 cm⁻¹) confirm the thiadiazole core .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with the molecular formula C₆H₁₂N₄S (MW 180.26 g/mol).

Advanced: How do substituent effects (e.g., ethyl vs. phenyl groups) influence the biological activity of 1,3,4-thiadiazole-2,5-diamine derivatives?

Methodological Answer:

Substituents modulate bioactivity through steric, electronic, and solubility effects:

- Ethyl groups : Enhance lipophilicity, improving membrane permeability in antimicrobial assays (e.g., against E. coli or C. albicans) .

- Phenyl groups : Increase π-π stacking with aromatic enzyme pockets, enhancing anticancer activity (observed in diphenyl analogs) .

- Comparative SAR : Replace ethyl with bulkier groups (e.g., propyl) to study steric hindrance on target binding. Use in vitro cytotoxicity assays (e.g., MTT) and molecular docking to validate interactions .

Advanced: What mechanistic insights explain contradictory data in thiadiazole reactivity across studies?

Methodological Answer:

Contradictions arise from:

- Reaction intermediates : For example, competing pathways may form thiadiazoles (via cyclization) or thiazolidinones (via side reactions with thioureas) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor cyclization, while protic solvents (e.g., ethanol) may stabilize intermediates .

- Resolution strategy : Use kinetic studies (e.g., time-resolved NMR) and DFT calculations to map energy barriers for competing pathways .

Advanced: How can crystallographic data resolve ambiguities in the tautomeric forms of this compound?

Methodological Answer:

Single-crystal X-ray diffraction provides definitive tautomer identification:

- Hydrogen bonding : Amino groups form intermolecular H-bonds (N-H···N/S), stabilizing specific tautomers .

- Bond lengths : Thiadiazole C-S (1.67–1.72 Å) and C-N (1.30–1.35 Å) distances differentiate between keto-enol tautomers .

- Case study : For N,N'-diphenyl analogs, crystallography confirmed the 2,5-diamine tautomer as the dominant form .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine powders (H333 risk) .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational methods predict the pharmacokinetic properties of this compound?

Methodological Answer:

- ADME prediction : Use tools like SwissADME to estimate LogP (lipophilicity), bioavailability, and blood-brain barrier penetration .

- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., bacterial topoisomerases) .

- MD simulations : GROMACS assesses binding stability over time (≥100 ns trajectories) .

Advanced: What strategies optimize the regioselectivity of this compound derivatives in cross-coupling reactions?

Methodological Answer:

- Catalyst design : Palladium catalysts (e.g., Pd(PPh₃)₄) with bulky ligands favor C-3 substitution over C-2 .

- Directing groups : Introduce transient groups (e.g., pyridine) to steer coupling to specific positions .

- Microwave-assisted synthesis : Enhances regioselectivity via rapid, uniform heating (e.g., 100°C, 30 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.